molecular formula C23H25NO4 B115599 N-Fmoc-4-piperidinepropionic acid CAS No. 154938-68-8

N-Fmoc-4-piperidinepropionic acid

Cat. No. B115599
M. Wt: 379.4 g/mol
InChI Key: SGFYVVYWQGGISK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Fmoc-4-piperidinepropionic acid” is a compound with the molecular formula C23H25NO4 . It is also known by other names such as “3-(1-Fmoc-piperidin-4-yl)propionic acid” and “3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]propanoic acid” among others .


Synthesis Analysis

The synthesis of “N-Fmoc-4-piperidinepropionic acid” and similar compounds has been a topic of research. For instance, a study discusses the use of dipropylamine as a fluorenylmethyloxycarbonyl (Fmoc) deprotection reagent to reduce aspartimide formation in high-temperature solid-phase peptide synthesis .


Molecular Structure Analysis

The molecular structure of “N-Fmoc-4-piperidinepropionic acid” is well-defined. The InChI representation of the molecule is InChI=1S/C23H25NO4/c25-22(26)10-9-16-11-13-24(14-12-16)23(27)28-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,25,26) .


Chemical Reactions Analysis

The chemical reactions involving “N-Fmoc-4-piperidinepropionic acid” are complex. A study discusses the mechanism of Fmoc deprotection and trapping of dibenzofulvene .


Physical And Chemical Properties Analysis

“N-Fmoc-4-piperidinepropionic acid” has a molecular weight of 379.4 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound also has a Rotatable Bond Count of 6 .

Scientific Research Applications

Application

“N-Fmoc-4-piperidinepropionic acid” is used as an allosteric inhibitor of Protease Activated Receptor-2 (PAR2) .

Method of Application

This small molecule, 1-Piperidine Propionic Acid (1-PPA), previously described to be active against inflammatory processes, binds PAR2 in an allosteric pocket of the receptor inactive conformation .

Results

Functional studies revealed the antagonist effects on MAPKs signaling and on platelet aggregation, processes mediated by PAR family members, including PAR2 . The evidence suggests that 1-PPA could represent a promising new small molecule targeting PARs with antagonistic activity .

Peptide Synthesis

Application

“N-Fmoc-4-piperidinepropionic acid” is used in Fmoc solid phase peptide synthesis .

Method of Application

The deprotection step in Fmoc solid phase peptide synthesis is crucial. The Fmoc removal is achieved by a two-step mechanism reaction favored by the use of cyclic secondary amines . According to standard procedures, deprotection can be conducted in a solution of 4-methylpiperidine in DMF (20–30 % by volume) for 1–5 min (2 times) .

Results

The report presents the comparison of three strategies for Fmoc removal using microwave-assisted peptide synthesis to investigate if the use of 4-methylpiperidine (4MP) or piperazine (PZ) is comparable in terms of efficiency with the use of piperidine (PP) and, therefore, can replace it .

Optimized Fmoc-Removal Strategy

Application

“N-Fmoc-4-piperidinepropionic acid” is used in an optimized Fmoc-removal strategy to suppress the formation of diketopiperazine in solid-phase peptide synthesis .

Method of Application

The Fmoc removal is achieved by a two-step mechanism reaction favored by the use of cyclic secondary amines . According to standard procedures, deprotection can be conducted in a solution of 4-methylpiperidine in DMF (20–30 % by volume) for 1–5 min (2 times) .

Results

Moving Away from Piperidine

Application

“N-Fmoc-4-piperidinepropionic acid” is being explored as an alternative to piperidine in Fmoc solid phase peptide synthesis .

Method of Application

The deprotection step in Fmoc solid phase peptide synthesis is crucial. The Fmoc removal is achieved by a two-step mechanism reaction favored by the use of cyclic secondary amines . According to standard procedures, deprotection can be conducted in a solution of 4-methylpiperidine in DMF (20–30 % by volume) for 1–5 min (2 times) .

Results

The report presents a comparison of three strategies for Fmoc removal using microwave-assisted peptide synthesis to investigate if the use of 4-methylpiperidine (4MP) or piperazine (PZ) is comparable in terms of efficiency with the use of piperidine (PP) and, therefore, can replace it .

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis

Application

“N-Fmoc-4-piperidinepropionic acid” is used in a study that compares the performance of three strategies for deprotection using microwave-assisted Fmoc peptide synthesis .

Method of Application

The Fmoc removal is achieved by a two-step mechanism reaction favored by the use of cyclic secondary amines . According to standard procedures, deprotection can be conducted in a solution of 4-methylpiperidine in DMF (20–30 % by volume) for 1–5 min (2 times) .

Results

The report presents a comparison of the performance of three strategies for deprotection using microwave-assisted Fmoc peptide synthesis. The three reagents are interchangeable, and replacement of piperidine could be advantageous regarding toxicity and reagent handling .

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis

Application

“N-Fmoc-4-piperidinepropionic acid” is used in a study that explains some of the mechanistic aspects and reagents involved in all phases of the synthesis .

Method of Application

The deprotection step in Fmoc solid phase peptide synthesis is crucial. The Fmoc removal is achieved by a two-step mechanism reaction favored by the use of cyclic secondary amines . According to standard procedures, deprotection can be conducted in a solution of 4-methylpiperidine in DMF (20–30 % by volume) for 1–5 min (2 times) .

Results

The report presents a detailed analysis of the mechanistic aspects and reagents involved in all phases of the synthesis .

Safety And Hazards

The safety data sheet for a similar compound, piperidine, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage .

Future Directions

Peptide drug development, which includes compounds like “N-Fmoc-4-piperidinepropionic acid”, has made great progress in the last decade thanks to new production, modification, and analytic technologies . The future of therapeutic peptides looks promising, with continuous development and improvement in reagents and strategies .

properties

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-22(26)10-9-16-11-13-24(14-12-16)23(27)28-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFYVVYWQGGISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373250
Record name 3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Fmoc-4-piperidinepropionic acid

CAS RN

154938-68-8
Record name 3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.